molecular formula C11H15BrN2O2 B6591902 tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate CAS No. 1781070-64-1

tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate

Cat. No.: B6591902
CAS No.: 1781070-64-1
M. Wt: 287.15 g/mol
InChI Key: KSYWJFUINWMOLI-UHFFFAOYSA-N
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Description

tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 3-position of the pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate typically begins with 3-bromopyridine and tert-butyl carbamate.

    Reaction Conditions: The reaction involves the formation of a carbamate linkage through nucleophilic substitution. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, making it a better nucleophile.

    Solvents: Common solvents used in this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials and solvents.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels required for industrial applications.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can yield pyridine N-oxides or other oxidized derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential intermediate in the synthesis of drugs and therapeutic agents.

Industry:

  • Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate involves its interaction with various molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions and the nature of the reactants.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.

    tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate: A positional isomer with the bromine atom at the 4-position.

    tert-Butyl ((3-chloropyridin-2-yl)methyl)carbamate: A similar compound with a chlorine atom instead of bromine.

Uniqueness:

  • The presence of the bromine atom at the 3-position of the pyridine ring in tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate imparts unique reactivity and selectivity in chemical reactions.
  • The compound’s ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(3-bromopyridin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-8(12)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYWJFUINWMOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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